Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
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Overview
Description
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar triazole structure have been reported to inhibit enzymes such as human methionine aminopeptidase type 2 (hmetap2) .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Similar triazole compounds have been shown to interact with the azide-acetylene cycloaddition pathway .
Result of Action
Similar triazole compounds have been reported to exhibit cytotoxic activities against tumor cell lines .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 1,2,4-triazole hybrids, have been shown to exhibit cytotoxic activities against tumor cell lines
Cellular Effects
Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 cells
Molecular Mechanism
Related compounds, such as 1,2,4-triazole hybrids, have been found to inhibit the proliferation of cancer cells by inducing apoptosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is unique due to its specific ester and triazole functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-4-2-8(3-5-9)6-10-12-7-13-14-10/h2-5,7H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFFOCNYTODYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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